4,4-Difluoropiperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-difluoropiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-2-9-3-4(5)8/h4,9H,1-3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHLPEQCVHZLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Chemical Transformations of 4,4 Difluoropiperidin 3 Amine
Established and Emerging Synthetic Routes to 4,4-Difluoropiperidin-3-amine and its Precursors
The synthesis of fluorinated piperidines, such as this compound, has historically presented significant challenges. sciencedaily.comchemeurope.com However, recent advancements have led to the development of more efficient and simpler synthetic methodologies. sciencedaily.comchemeurope.com
Cyclization Strategies for Difluoro-Substituted Piperidine (B6355638) Rings
The construction of the difluoro-substituted piperidine ring is a key step in the synthesis of this compound. One established strategy involves the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, followed by a series of transformations including reduction of the cyano group, lactamization, and subsequent reduction of the lactam to yield the desired piperidine ring. nih.gov
Another innovative approach is the dearomatization-hydrogenation (DAH) of fluorinated pyridines. nih.gov This one-pot process, often catalyzed by rhodium, first dearomatizes the fluoropyridine precursor, making it susceptible to subsequent hydrogenation. This method provides highly diastereoselective access to cis-fluorinated piperidines. nih.gov The process has been shown to be effective for producing a variety of substituted all-cis-(multi)fluorinated piperidines. nih.gov
Table 1: Comparison of Cyclization Strategies
| Strategy | Key Features | Catalysts/Reagents | Selectivity |
|---|---|---|---|
| 1,4-Addition/Lactamization | Multi-step process involving addition, reduction, and cyclization. nih.gov | Copper powder, Borane nih.gov | Dependent on subsequent reduction steps. |
Fluorination Techniques for Piperidine Core Modifications
Direct fluorination of a pre-formed piperidine ring is another viable strategy. Electrophilic fluorination using reagents like Selectfluor® on a suitable precursor, such as a TMS-silyl enol ether of a protected piperidone, can introduce the fluorine atoms at the desired position. scientificupdate.com This method allows for the synthesis of the fluorinated ketone precursor necessary for subsequent amination. scientificupdate.com
Palladium-catalyzed hydrogenation of fluoropyridines has also emerged as a robust method to access fluorinated piperidines from readily available starting materials. acs.org This technique is tolerant to air and moisture and provides products in good yields and high diastereoselectivities. acs.org
Stereoselective Synthesis of Chiral Analogues
The development of stereoselective methods to produce chiral analogues of this compound is of significant interest for pharmaceutical applications. One approach involves the asymmetric hydrogenation of a fluoroenamide derived from the corresponding fluoropyridine. scientificupdate.com This method avoids direct stereoselective fluorination. scientificupdate.com Another strategy is the enzymatic dynamic asymmetric transamination of a fluoroketone precursor. scientificupdate.com This biocatalytic approach utilizes a transaminase library to achieve the desired stereoselectivity. scientificupdate.com
Furthermore, a frustrated Lewis pair (FLP) mediated monoselective C-F activation of geminal difluoroalkanes using a chiral sulfide (B99878) as the Lewis base has been reported. nih.govsemanticscholar.org This method allows for the desymmetrization of the difluoromethyl group, leading to enantioenriched fluorinated products. nih.govsemanticscholar.org
Derivatization and Functionalization of the Amine Moiety and Piperidine Nitrogen
The primary amine and the piperidine nitrogen of this compound offer versatile handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives.
Palladium-Mediated Carbon-Nitrogen Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the arylation of amines. nih.govresearchgate.net These reactions can be employed to couple this compound with various aryl halides or pseudo-halides, providing access to a wide array of N-aryl derivatives. nih.govbeilstein-journals.org The choice of palladium precursor, ligand, and base is crucial for the success of these couplings, especially with fluoroalkylamines which can be unstable under harsh reaction conditions. nih.govbeilstein-journals.org The use of monophosphine-ligated palladium complexes can allow for the use of weaker bases. nih.gov
Table 2: Key Components in Palladium-Mediated C-N Coupling
| Component | Role | Examples |
|---|---|---|
| Palladium Precursor | Catalytic source of palladium. | [Pd(allyl)Cl]₂, Pd₂(dba)₃, Pd(OAc)₂ nih.govbeilstein-journals.org |
| Ligand | Modifies the reactivity and stability of the palladium catalyst. | BippyPhos derivatives (e.g., AdBippyPhos, tBuBippyPhos), Xantphos nih.govbeilstein-journals.org |
| Base | Promotes the deprotonation of the amine and facilitates the catalytic cycle. | Cs₂CO₃, K₂CO₃, LiHMDS researchgate.netbeilstein-journals.org |
Nucleophilic Substitution Reactions for Diverse Substituent Introduction
The primary amine of this compound can act as a nucleophile in various substitution reactions. For instance, it can react with alkyl halides to introduce alkyl substituents. libretexts.org However, the basicity of the amine can lead to competing elimination reactions, and over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts is a common issue. libretexts.org
To achieve more controlled derivatization, acylation reactions with reagents like acid chlorides or anhydrides can be employed to form stable amide derivatives. iu.edu Reductive amination with aldehydes or ketones is another effective method for introducing a wide range of substituents onto the amine nitrogen. mdpi.com
Formation of Amide and Urethane (B1682113) Derivatives
The primary amine functionality of this compound serves as a versatile handle for the construction of amide and urethane linkages, which are prevalent in a vast array of biologically active molecules.
The synthesis of amide derivatives is commonly achieved through the coupling of this compound with carboxylic acids using a variety of coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation, typically carried out in aprotic polar solvents like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net This method is known for its high efficiency and mild reaction conditions, even with sterically hindered substrates. researchgate.net The general reaction proceeds by the activation of the carboxylic acid with HATU to form a highly reactive OAt-active ester, which is then readily attacked by the primary amine of the piperidine derivative to form the corresponding amide. nih.govnih.govmdpi.com
Urethane derivatives, on the other hand, are typically synthesized by the reaction of this compound with isocyanates. This reaction is generally straightforward and proceeds via the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The reaction is often carried out in an inert solvent, and the structure of the resulting urethane is dictated by the specific isocyanate used. researchgate.netmdpi.com The formation of urethanes introduces a key structural motif found in numerous pharmaceuticals and materials. tue.nl
| Derivative Type | General Reaction | Key Reagents/Conditions |
| Amide | Carboxylic Acid + this compound | HATU, DIPEA, DMF |
| Urethane | Isocyanate + this compound | Inert solvent |
Alkylation Strategies (N-Alkylation)
N-alkylation of the piperidine nitrogen in this compound derivatives introduces further structural diversity and allows for the modulation of physicochemical properties. A common and effective method for N-alkylation is reductive amination. peptide.comrsc.org This one-pot reaction involves the condensation of the secondary amine on the piperidine ring with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. peptide.comharvard.edu
A particularly mild and selective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.comorganic-chemistry.orgmdma.ch This reagent is known to tolerate a wide range of functional groups and is effective for the reductive amination of both aldehydes and ketones with primary and secondary amines. commonorganicchemistry.commdma.chnih.gov The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE). mdma.ch Acetic acid can be used as a catalyst, particularly for less reactive ketones. commonorganicchemistry.commdma.ch This method avoids the overalkylation often observed with traditional alkylation methods using alkyl halides. harvard.edu
| Alkylation Strategy | Reactants | Reducing Agent | Typical Solvent |
| Reductive Amination | Aldehyde or Ketone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane |
Incorporation of this compound into Complex Heterocyclic Systems
The versatile reactivity of this compound allows for its incorporation as a key building block in the synthesis of a variety of complex heterocyclic systems, which are often privileged scaffolds in drug discovery.
Synthesis of Novel Benzimidazole (B57391) Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. researchgate.net A common synthetic route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. mdpi.comresearchgate.net In the context of incorporating the this compound moiety, a derivative of this amine bearing a carboxylic acid or aldehyde functionality could be condensed with a substituted o-phenylenediamine. researchgate.netnih.gov The reaction is typically carried out under acidic conditions or with the aid of an oxidizing agent to facilitate the cyclization and subsequent aromatization to the benzimidazole ring. mdpi.comworktribe.com Microwave-assisted synthesis has also been shown to be an efficient method for this transformation. worktribe.com
Construction of Pyrazolo[3,4-d]pyrimidine Scaffolds
The pyrazolo[3,4-d]pyrimidine core is a purine (B94841) analog and a key scaffold in many kinase inhibitors and other therapeutic agents. nih.govnih.gov The synthesis of this heterocyclic system often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. nih.govresearchgate.net A common strategy involves the use of a 5-aminopyrazole derivative which can be cyclized with a variety of one-carbon synthons. researchgate.net To incorporate the this compound moiety, one could envision a multi-step sequence where the amine is first functionalized to a suitable precursor that can then be used in the pyrazolo[3,4-d]pyrimidine ring formation. For instance, the amine could be acylated with a cyanoacetylating agent, and the resulting product could then undergo cyclization with a hydrazine (B178648) to form the pyrazole ring, followed by pyrimidine ring annulation.
Formation of Quinazoline-based Analogues
Quinazolines and their derivatives are another important class of nitrogen-containing heterocycles with diverse pharmacological activities. generis-publishing.comnih.gov A well-established method for the synthesis of quinazolines is the reaction of anthranilic acid or its derivatives with a source of carbon and nitrogen. nih.govgeneris-publishing.com For example, 4(3H)-quinazolinones can be prepared by the condensation of an anthranilic acid with an amide. nih.gov To incorporate the this compound scaffold, a derivative of this amine could be reacted with a 2-aminobenzoyl derivative. Alternatively, a 2-aminobenzonitrile (B23959) could be reacted with a derivative of the piperidine to form the quinazoline (B50416) ring.
Preparation of Pyrido[3,4-b]pyrazine (B183377) Derivatives
The pyrido[3,4-b]pyrazine scaffold is a key component in a number of biologically active compounds. harvard.edu A common synthetic approach to this ring system involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. harvard.edudocumentsdelivered.com To incorporate the this compound moiety, a derivative of this amine containing a 1,2-dicarbonyl equivalent could be synthesized and subsequently reacted with a suitable diaminopyridine. Another approach involves the reaction of pentafluoropyridine (B1199360) with a diamine, which could be a derivative of this compound, to form a tetrahydropyrido[3,4-b]pyrazine scaffold. nih.govdocumentsdelivered.com
| Heterocyclic System | General Synthetic Strategy | Potential Starting Materials Involving this compound |
| Benzimidazole | Condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. mdpi.comresearchgate.netnih.govworktribe.com | This compound derived aldehyde or carboxylic acid and a substituted o-phenylenediamine. |
| Pyrazolo[3,4-d]pyrimidine | Cyclization of a 5-aminopyrazole derivative with a one-carbon synthon. nih.govresearchgate.net | A functionalized this compound that can be transformed into a suitable pyrazole precursor. |
| Quinazoline | Condensation of an anthranilic acid derivative with a carbon and nitrogen source. nih.govgeneris-publishing.com | Reaction of a this compound derivative with a 2-aminobenzoyl compound. |
| Pyrido[3,4-b]pyrazine | Condensation of a diaminopyridine with a 1,2-dicarbonyl compound. harvard.edudocumentsdelivered.com | A 1,2-dicarbonyl derivative of this compound reacted with a diaminopyridine. |
Challenges and Innovations in Scalable Synthesis for Research Applications
The scalable synthesis of this compound, a valuable building block in medicinal chemistry, presents a unique set of challenges that necessitate innovative chemical transformations. The primary difficulties in its large-scale production for research applications lie in the efficient and safe introduction of the gem-difluoro moiety and the subsequent stereoselective installation of the amine group at the C-3 position.
A significant hurdle in the synthesis of the 4,4-difluoropiperidine (B1302736) core is the fluorination step. Traditional methods for producing 4,4-difluoropiperidine hydrochloride often employ reagents like sulfur tetrafluoride (SF₄)/hydrogen fluoride (B91410) (HF) or diethylaminosulfur trifluoride (DAST). However, these approaches are fraught with challenges when scaling up. They are often associated with low yields, the formation of difficult-to-separate byproducts, and high costs, making them less suitable for mass production. Furthermore, the corrosive and hazardous nature of reagents like SF₄/HF necessitates specialized and costly reaction vessels, adding to the economic and safety burdens of large-scale synthesis. google.com
To address these challenges, innovations in fluorination chemistry have been pivotal. One notable advancement is the use of more stable and safer fluorinating agents. For instance, a preparation method has been developed that utilizes trifluoro sulfenyl morpholine (B109124) for the fluorination of N-Boc piperidone. google.com This reagent offers a higher yield for the fluorination reaction and simplifies the removal of byproducts, such as the monofluorinated elimination product. google.com The subsequent removal of the Boc protecting group and salt formation can be performed in a one-pot synthesis, which significantly improves reaction efficiency and reduces the need for purification steps like recrystallization or distillation. google.com
Following the successful synthesis of the 4,4-difluoropiperidine scaffold, the introduction of the amine group at the 3-position presents another set of challenges. Achieving high stereoselectivity in this step is crucial, as the biological activity of the final compound often depends on the specific stereoisomer. Traditional methods for amination can lack the required selectivity and may necessitate harsh reaction conditions or the use of expensive catalysts.
Innovations in this area are geared towards developing highly stereoselective and efficient amination reactions. One promising approach involves the enzymatic dynamic asymmetric transamination of a corresponding fluoroketone precursor. scientificupdate.com This biocatalytic method can offer high enantioselectivity and operates under mild reaction conditions, making it an attractive option for sustainable and scalable synthesis. Another innovative strategy is the asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine. scientificupdate.com This method has the advantage of avoiding direct stereoselective fluorination, which can be synthetically challenging. The development of novel rhodium catalysts has shown promise in achieving high diastereoselectivity in the hydrogenation of functionalized pyridines to yield all-cis fluorinated piperidines. scientificupdate.com
The table below summarizes the key challenges and innovative solutions in the scalable synthesis of this compound for research applications.
| Synthetic Step | Challenges in Scalable Synthesis | Innovations and Strategic Solutions |
| Fluorination of Piperidone Core | Low yields with traditional reagents (SF₄/HF, DAST). google.com | Use of safer and more stable fluorinating agents like trifluoro sulfenyl morpholine. google.com |
| Formation of difficult-to-remove byproducts. google.com | One-pot synthesis for deprotection and salt formation, minimizing purification steps. google.com | |
| High cost and safety concerns of traditional reagents. google.com | Development of more cost-effective and safer reaction protocols. | |
| Introduction of 3-Amine Group | Achieving high stereoselectivity. | Enzymatic dynamic asymmetric transamination of a fluoroketone precursor. scientificupdate.com |
| Harsh reaction conditions and expensive catalysts. | Asymmetric hydrogenation of fluoroenamides using advanced rhodium catalysts. scientificupdate.com | |
| Potential for side reactions and purification difficulties. | Development of catalytic systems that offer high chemoselectivity and facilitate product isolation. |
Investigative Paradigms in Ligand Design and Target Oriented Research Utilizing 4,4 Difluoropiperidin 3 Amine
Structure-Activity Relationship (SAR) Elucidation
Exploration of Structure-Property Relationships (e.g., lipophilicity and potency)
The introduction of a gem-difluoro group at the 4-position of a piperidine (B6355638) ring profoundly influences its electronic and conformational properties, which in turn dictates its behavior in biological systems. These modifications are critical in optimizing a molecule's potency and its absorption, distribution, metabolism, and excretion (ADME) profile.
One of the most significant effects of gem-difluorination is the modulation of the basicity (pKa) of the neighboring amino group. The strongly electron-withdrawing nature of the two fluorine atoms exerts a powerful inductive effect, which lowers the pKa of the piperidine nitrogen and the 3-amino group. nih.govresearchgate.net This reduction in basicity can be advantageous, as it may reduce off-target effects associated with high basicity, such as hERG channel inhibition, and can fine-tune interactions with the target protein. For instance, studies on functionalized cycloalkanes have demonstrated that gem-difluorination consistently lowers the pKa of adjacent amines. researchgate.net
The impact on lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is more complex. nih.gov While fluorination generally increases lipophilicity, the specific placement of the CF2 group within a cyclic system can lead to nuanced outcomes depending on factors like ring size and the nature of other functional groups present. researchgate.net However, this modification is often leveraged to enhance cell permeability and metabolic stability. Research has shown that gem-difluorination can either have no effect on or slightly improve the metabolic stability of molecules when compared to their non-fluorinated analogs. nih.gov
| Compound | Property | Observed Effect | Reference |
|---|---|---|---|
| Piperidine | Basicity (pKa of amine) | Baseline | nih.gov |
| 4,4-Difluoropiperidine | Basicity (pKa of amine) | Lowered (pKa ≈ 8.5) due to inductive effect of fluorine atoms. | nih.govnih.gov |
| Non-fluorinated Piperidinone (in DPP-4 inhibitors) | Potency (IC50) | Baseline Potency | researchgate.net |
| 5,5-Difluoropiperidin-2-one (in DPP-4 inhibitors) | Potency (IC50) | Increased inhibitory potency. | researchgate.net |
Mechanistic Investigations of Biological Activity in In Vitro and Non-Human Models
The 4,4-difluoropiperidin-3-amine scaffold has been incorporated into inhibitors targeting a variety of enzymes. Mechanistic studies, typically conducted using in vitro enzyme assays and cellular models, are crucial for understanding how these inhibitors function at a molecular level.
Enzyme inhibition studies aim to elucidate the mode of action by which a compound reduces an enzyme's activity. Inhibitors can act through various mechanisms, such as competitive inhibition, where the inhibitor and substrate compete for the same active site, or non-competitive inhibition, where the inhibitor binds to a different site (an allosteric site) to impede catalysis. The kinetics of this interaction—how quickly the inhibitor binds and dissociates and whether the inhibition is reversible or irreversible—are fundamental to its pharmacological profile. The this compound moiety is typically part of a larger molecule designed to interact directly and reversibly with the enzyme's active site.
Dipeptidyl Peptidase IV (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner, making it a key target for the treatment of type 2 diabetes. benthamscience.comnih.gov
Inhibitors incorporating the this compound scaffold are designed to mimic the dipeptide substrates of DPP-4. The primary amine of the scaffold typically forms a key salt bridge interaction with a glutamate (B1630785) residue (e.g., Glu205/Glu206) in the S2 sub-pocket of the DPP-4 active site. The piperidine ring itself occupies the S1 pocket, which has a preference for proline-like structures. The gem-difluoro substitution at the 4-position enhances potency through several potential mechanisms:
Modulation of Basicity : The lowered pKa of the amine group can optimize the strength of the ionic interaction with the glutamate residue in the active site.
Conformational Constraint : The fluorine atoms can restrict the conformation of the piperidine ring, pre-organizing the inhibitor into a bioactive conformation that has a lower entropic penalty upon binding.
Enhanced Binding Interactions : The fluorine atoms can form favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the enzyme's active site.
Studies on related structures have confirmed that introducing a gem-difluoro group to the piperidine ring can significantly increase inhibitory potency against DPP-4. researchgate.net
| Inhibitor | Target | IC50 | Reference |
|---|---|---|---|
| Sitagliptin | DPP-4 | ~18 nM | nih.gov |
| Vildagliptin | DPP-4 | ~62 nM | nih.gov |
| Saxagliptin | DPP-4 | ~26 nM | nih.gov |
| Compound 112a (pyrrolidine derivative with 5,5-difluoropiperidin-2-one) | DPP-4 | 23 ± 9 nM | researchgate.net |
The Jumonji C (JmjC) domain-containing histone demethylases (JmjC-KDMs) are a large family of enzymes that remove methyl groups from lysine (B10760008) residues on histones, playing a critical role in epigenetic regulation. These enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases. nih.gov Dysregulation of JmjC-KDMs, such as members of the KDM4, KDM5, and KDM6 subfamilies, is implicated in various cancers, making them attractive therapeutic targets. nih.gov
| Inhibitor | Target(s) | IC50 | Reference |
|---|---|---|---|
| IOX1 | Pan-JmjC KDM (KDM4A, KDM4C, KDM6B etc.) | Broad Spectrum | nih.gov |
| KDM4D-IN-1 | KDM4D | 0.41 µM | nih.gov |
| GSK-J4 | KDM6A/KDM6B | ~9 µM (Cellular IC50) | |
| Compound 34 (from a pyridine-4-carboxylic acid series) | KDM4 Family | ≤ 100 nM | researchgate.net |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme that catalyzes the final step in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govwikipedia.org Inhibition of NAPE-PLD is an area of interest for studying the roles of these signaling lipids in various physiological processes. nih.gov
A review of the scientific literature indicates that the this compound scaffold is not a commonly reported structural motif in the design of NAPE-PLD inhibitors. The known inhibitors of this enzyme, such as the endogenous bile acid lithocholic acid and synthetic compounds like hexachlorophene (B1673135) and bithionol, belong to distinct chemical classes. nih.gov Therefore, the application of this compound in the context of NAPE-PLD inhibition remains an unexplored area of research.
Phosphoinositide 3-kinase δ (PI3Kδ) is a lipid kinase predominantly expressed in leukocytes, where it plays a critical role in immune cell signaling, proliferation, and survival. mdpi.com Selective inhibition of PI3Kδ is a validated therapeutic strategy for certain hematological malignancies and inflammatory diseases.
The development of selective PI3Kδ inhibitors has led to the exploration of diverse chemical scaffolds, such as purine (B94841), pyrazolo[3,4-d]pyrimidine, and oxindole (B195798) derivatives. nih.govmdpi.com These inhibitors are typically designed to compete with ATP in the kinase domain, forming hydrogen bonds with key residues in the hinge region (e.g., Val828). mdpi.com Based on currently available research, the this compound scaffold has not been prominently featured in the design of PI3Kδ modulators. The existing inhibitor classes rely on different structural frameworks to achieve high potency and selectivity.
Enzyme Inhibition Studies: Modes and Kinetics (e.g., direct, time-dependent, metabolism-dependent inhibition)
Ornithine Aminotransferase (OAT) Inactivation Mechanisms
Research into the inactivation of human ornithine aminotransferase (hOAT), a potential therapeutic target for hepatocellular carcinoma, has explored various fluorinated compounds. nih.govnih.gov While direct studies involving this compound as an OAT inactivator are not prominently documented in peer-reviewed literature, the inactivation mechanisms of structurally related gem-difluoro cyclic amines provide a paradigm for potential interactions.
For instance, studies on compounds like (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid have revealed complex inactivation pathways. nih.gov These mechanisms can involve both covalent and noncovalent interactions with the enzyme. nih.gov Typical pathways for related fluorinated inactivators include:
Enamine Mechanism : The inhibitor forms an enamine intermediate that can then covalently modify the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor or an active site residue. nih.govosti.gov
Fluoride (B91410) Ion Elimination : The enzymatic process can trigger the elimination of a fluoride ion, generating a highly reactive Michael acceptor that is subsequently attacked by a nucleophilic residue in the active site, leading to irreversible inactivation. nih.gov
Addition-Aromatization Mechanism : In certain cyclic structures, a series of reactions following initial binding can lead to the formation of a stable aromatic ring, resulting in irreversible covalent modification of the enzyme. nih.gov
For a compound like this compound, it is plausible that it could act as a mechanism-based inactivator of hOAT. The amine would initially form a Schiff base with the PLP cofactor. The gem-difluoro group, positioned beta to the nitrogen, could then facilitate a fluoride elimination cascade, creating a reactive electrophile for covalent modification of the enzyme's active site. However, without direct experimental data, this remains a hypothesis based on the reactivity of analogous structures.
Receptor and Ion Channel Modulation Studies
While specific investigations into the effects of this compound on TRPC6 protein inhibition or melanocortin receptor antagonism are not available in the current body of scientific literature, the broader 4,4-difluoropiperidine scaffold has been successfully utilized to develop potent and selective receptor antagonists. A notable example is its application in the design of Dopamine (B1211576) 4 Receptor (D4R) antagonists. nih.govnih.gov
Research has led to the discovery of a novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives with exceptional binding affinity and selectivity for the D4R. nih.govnih.gov Structure-activity relationship (SAR) studies identified key structural features that govern this high-affinity binding. These compounds, while demonstrating poor microsomal stability, serve as valuable in vitro tool compounds for probing D4R signaling pathways. nih.govnih.gov The findings underscore the potential of the 4,4-difluoropiperidine core in designing ligands with high receptor affinity and selectivity. nih.gov
Kinase Inhibition Mechanisms (e.g., Spleen Tyrosine Kinase (Syk))
Spleen Tyrosine Kinase (Syk) is a critical mediator in the signaling pathways of various immune cells, making it an attractive target for treating inflammatory disorders and certain cancers. A review of the scientific literature indicates that while numerous scaffolds have been explored for Syk inhibition, there are no specific published studies detailing the use of the this compound core for this purpose. Kinase inhibitor design often focuses on scaffolds like aminopyrazolopyrimidines or amino-indazoles that can effectively interact with the ATP-binding site of the kinase. nih.govnih.gov The unique conformational and electronic properties of the this compound scaffold have not yet been systematically applied or reported in the context of Syk kinase inhibition.
Target Engagement and Protein-Ligand Interaction Studies
The principles of target engagement and protein-ligand interactions for the 4,4-difluoropiperidine scaffold are well-illustrated by the development of the aforementioned Dopamine 4 Receptor (D4R) antagonists. nih.govresearchgate.net Structure-activity relationship (SAR) studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have provided significant insights into how structural modifications influence binding affinity (Ki).
Initial compounds with p-fluoro or 3,4-difluoro phenyl ethers showed modest D4R binding. nih.gov The optimization process involved a systematic assessment of substituents on both the arylether portion and the piperidine nitrogen. This exploration revealed that specific substitutions dramatically enhance target engagement. For example, replacing a 3-fluorophenyl group with a 3-methylphenyl group resulted in a compound with a Ki of 13 nM. researchgate.net The most potent compounds in the series achieved sub-nanomolar binding affinity, with the 4-cyanophenoxy derivative exhibiting a Ki of 1.7 nM. researchgate.net
These studies demonstrate the utility of the 4,4-difluoropiperidine core as a rigid scaffold that positions substituents for optimal interaction with the receptor binding pocket. The gem-difluoro group influences the pKa of the piperidine nitrogen and can engage in favorable dipole-dipole or hydrogen bond interactions, while also blocking a potential site of metabolism, thereby enhancing the ligand's properties. The detailed SAR data provides a clear example of how systematic modification of this scaffold can fine-tune protein-ligand interactions to achieve high-affinity target engagement. nih.gov
Computational and Theoretical Chemistry Approaches in Studying 4,4 Difluoropiperidin 3 Amine Derivatives
Molecular Docking Simulations for Predicting Ligand Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4,4-difluoropiperidin-3-amine derivatives, molecular docking simulations are instrumental in predicting how these ligands will bind to the active site of a target protein. This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity. d-nb.infocmjpublishers.com
By docking a library of this compound analogs into the binding pocket of a specific biological target, researchers can estimate their binding energies and identify the most promising candidates for synthesis and biological evaluation. mdpi.com The docking scores, typically expressed in kcal/mol, provide a relative measure of the binding affinity, with lower scores indicating a more favorable interaction. nih.gov
For instance, a hypothetical docking study of a series of N-acylated derivatives of this compound against a kinase target might yield the following results:
| Compound | Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | N-acetyl | -7.5 | Asp145, Lys72, Phe144 |
| 2 | N-benzoyl | -8.9 | Asp145, Tyr123, Leu22 |
| 3 | N-(pyridin-2-yl)carbonyl | -9.2 | Asp145, Glu91, Phe144 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational flexibility of this compound derivatives and the stability of their interactions with a biological target. nih.govfrontiersin.org By simulating the movements of atoms and molecules over a period of time, researchers can observe how the ligand and protein adapt to each other, providing a more realistic representation of the binding event. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound and its analogs. nih.gov DFT allows for the calculation of various molecular properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. mdpi.commdpi.com These properties are crucial for understanding the molecule's reactivity, stability, and potential for forming intermolecular interactions. nih.govdntb.gov.ua
For example, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding how a ligand might interact with the active site of a protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For derivatives of this compound, QSAR models can be developed to predict their inhibitory activity against a particular target based on a set of calculated molecular descriptors. nih.govrsc.org
These descriptors can be physicochemical, electronic, or steric in nature and are used to quantify the structural features of the molecules. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.govrutgers.edu For instance, a 3D-QSAR study might reveal that bulky substituents at a certain position on the piperidine (B6355638) ring are beneficial for activity, while electronegative groups at another position are detrimental.
A hypothetical 2D-QSAR equation for a series of this compound derivatives could look like this:
pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (presence of aromatic ring) + 3.5
This equation suggests that lipophilicity (LogP) and the presence of an aromatic ring positively contribute to the biological activity, while a larger topological polar surface area (TPSA) has a negative impact.
In Silico Screening and Virtual Library Design Strategies for Novel Analogues
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net In the context of this compound, virtual screening can be employed to explore vast chemical spaces and identify novel analogs with desired biological activities. nih.govnih.gov This process often involves a hierarchical filtering approach, starting with simple property filters and progressing to more computationally intensive methods like pharmacophore modeling and molecular docking. univ-paris-diderot.fr
Virtual libraries of this compound derivatives can be designed by systematically modifying the core scaffold with a variety of substituents. These libraries can then be screened in silico to prioritize the synthesis of the most promising candidates. This strategy significantly reduces the time and cost associated with traditional high-throughput screening. researchgate.net
Rational Design of Fluorinated Analogues with Optimized Biological Characteristics
The rational design of fluorinated analogues of this compound leverages the unique properties of the fluorine atom to optimize biological characteristics. nih.gov The introduction of fluorine can influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, all of which can have a profound impact on its pharmacological profile. nih.govmdpi.com
Advanced Analytical Methodologies for Research and Characterization of 4,4 Difluoropiperidin 3 Amine and Its Derivatives
Chromatographic Techniques for Separation and Purification in Research
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For polar compounds like 4,4-Difluoropiperidin-3-amine, which may exhibit poor retention on traditional reversed-phase columns, specific methodologies are required for effective separation and purification.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and monitoring the progress of reactions involving its synthesis or modification. researchgate.netresearchgate.net Since the parent compound lacks a strong chromophore for standard UV detection, pre-column derivatization is often employed. researchgate.netnih.gov This involves reacting the amine with a reagent that attaches a UV-absorbing or fluorescent tag, significantly enhancing detection sensitivity. researchgate.netthermoscientific.fr
For purity analysis, HPLC separates the derivatized target compound from any impurities, starting materials, or by-products. The peak area of the main compound relative to the total area of all peaks provides a quantitative measure of its purity. In reaction monitoring, small aliquots are taken from the reaction mixture at different time points, derivatized, and injected into the HPLC system. This allows researchers to track the consumption of reactants and the formation of the desired product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading. researchgate.net A simple, precise, and accurate chiral HPLC method has been developed for the enantiomeric separation of similar compounds like piperidin-3-amine, which involves pre-column derivatization with p-toluenesulfonyl chloride to introduce a chromophore. researchgate.netnih.gov
| Parameter | Typical Condition/Description | Purpose in Analysis of this compound |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase (C18), Chiral (e.g., Chiralpak AD-H) | Separates the analyte from non-polar impurities. Chiral columns are used for enantiomeric separation. researchgate.net |
| Mobile Phase | Acetonitrile (B52724)/Water or Ethanol with additives (e.g., Diethylamine) | Elutes the compound from the column; additives can improve peak shape. researchgate.netnih.gov |
| Detection | UV/Vis (after derivatization), Fluorescence (after derivatization) | Quantifies the analyte. Derivatization is needed as the native compound lacks a strong chromophore. researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation process. researchgate.net |
| Application | Purity assessment, reaction kinetics, enantiomeric excess determination | Provides critical data for quality control and process development in a research context. researchgate.netresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the high specificity and sensitivity of mass spectrometry, making it a cornerstone technique in pharmaceutical analysis. kuleuven.be For the unambiguous identification of this compound and its derivatives, LC-MS is particularly powerful. scielo.brresearchgate.net
Tandem Mass Spectrometry (LC-MS/MS): In this setup, typically using a triple quadrupole (QQQ) instrument, the LC eluent is ionized (e.g., via Electrospray Ionization, ESI), and a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of the target compound is selected. scielo.brnih.gov This ion is then fragmented in a collision cell, and the resulting product ions are detected. nih.gov This process, known as Selected Reaction Monitoring (SRM), is highly selective and sensitive, making it ideal for quantifying the analyte in complex mixtures. kuleuven.be The fragmentation pattern provides structural information that helps confirm the identity of the compound. scielo.brnih.gov
Quadrupole Time-of-Flight LC-MS (Q-TOF LC-MS): Q-TOF instruments provide high-resolution mass spectrometry (HRMS), enabling the determination of the accurate mass of ions with very high precision (sub-ppm mass accuracy). hpst.cznih.gov This allows for the confident determination of the elemental composition of the parent compound and its fragments, which is invaluable for identifying unknown synthesis by-products or metabolites. hpst.cz While Q-TOF can be used for quantification, its primary strength in this context is the high degree of confidence it provides in structural elucidation and impurity profiling. hpst.cznih.govchem-agilent.com
| Technique | Primary Application | Key Advantages for this compound Research | Information Provided |
|---|---|---|---|
| LC-MS/MS (QQQ) | Targeted Quantification | Exceptional sensitivity and selectivity; robust for quantitative studies. kuleuven.begassnova.no | Concentration of the analyte; confirmation of identity via specific fragmentation. |
| Q-TOF LC-MS | Structural Elucidation & Identification | High mass accuracy allows for determination of elemental composition; excellent for identifying unknowns. hpst.cznih.gov | Accurate mass of parent and fragment ions, leading to molecular formula confirmation. hpst.cz |
Derivatization Strategies for Enhanced Analytical Detection of Amine Moieties in Research Samples
Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. researchgate.net For primary amines like this compound, which lack native fluorescence and may have poor ionization efficiency, derivatization is crucial for enhancing detection sensitivity and selectivity. thermoscientific.frsigmaaldrich.com
Fluorogenic derivatization involves reacting the non-fluorescent amine with a fluorogenic reagent to yield a highly fluorescent product. nih.gov This allows for extremely sensitive detection using an HPLC system equipped with a fluorescence detector. nih.gov The reaction is typically rapid and occurs under mild conditions. thermoscientific.frnih.gov Several reagents are commonly used for the derivatization of primary amines. researchgate.net
Fluorescamine (B152294): Reacts almost instantaneously with primary amines at room temperature in aqueous media to form intensely fluorescent pyrrolinone products. The reagent itself is non-fluorescent and its hydrolysis products are also non-fluorescent, resulting in a low background signal. nih.govresearchgate.net
o-Phthalaldehyde (OPA): In the presence of a thiol (like mercaptoethanol), OPA reacts with primary amines to form highly fluorescent isoindole derivatives. It is considered more sensitive than fluorescamine and is stable in aqueous buffers. pnas.org
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield stable, highly fluorescent derivatives. This reagent is particularly useful for analytes that lack a chromophore or fluorophore. researchgate.net
Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives, enabling sensitive detection. nih.gov
| Fluorogenic Reagent | Reactive Amine Type | Key Features | Reference |
|---|---|---|---|
| Fluorescamine | Primary | Extremely fast reaction; reagent and by-products are non-fluorescent. | nih.gov |
| o-Phthalaldehyde (OPA) | Primary | Requires a thiol co-reagent; highly sensitive; stable in aqueous solution. | pnas.org |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary | Forms very stable derivatives; can have interference from excess reagent. | researchgate.net |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary | Requires cyanide co-reagent; forms stable and highly fluorescent CBI derivatives. | nih.gov |
For accurate and reproducible quantitative analysis, especially in complex non-human biological matrices, the conditions of the derivatization reaction must be carefully optimized. researchgate.netnih.gov Key parameters include pH, reagent concentration, reaction time, and temperature. sigmaaldrich.comrsc.org
pH: The reactivity of the amine group is pH-dependent, as the unprotonated form is the active nucleophile. Reactions are typically carried out in buffered, alkaline conditions (pH 8-9.5) to ensure the amine is deprotonated. researchgate.netrsc.org
Reagent Concentration: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion. However, a very large excess can sometimes lead to interfering peaks in the chromatogram. researchgate.net
Reaction Time and Temperature: The reaction must be allowed to proceed for a sufficient time to ensure complete derivatization. Some reactions are instantaneous at room temperature (e.g., with fluorescamine), while others may require incubation at elevated temperatures (e.g., 40-65 °C) for a set period. nih.govrsc.org
Matrix Effects: In biological samples, endogenous components can interfere with the reaction or the detection. Strategies to mitigate these effects include adding reagents like β-cyclodextrin to prevent fluorescence quenching or substituting solvents like acetonitrile with dimethyl sulfoxide (B87167) to improve product stability and fluorescence intensity. nih.gov Proper sample clean-up, often using solid-phase extraction (SPE), is crucial before derivatization to remove interfering substances. researchgate.net
Chemical tagging, or derivatization for MS, aims to modify the analyte to improve its physicochemical properties for MS analysis. acs.orgnih.gov This is particularly useful for small, polar molecules like this compound that may exhibit poor ionization efficiency in ESI-MS.
The primary goals of chemical tagging for MS are:
Enhance Ionization Efficiency: Attaching a group with high proton affinity or a permanently charged moiety (a "charge tag") can significantly boost the signal response in positive-ion ESI-MS. acs.orggoogle.com For example, dimethyl labeling converts a primary amine into a tertiary amine, which has a higher proton affinity and thus a stronger MS signal. acs.orgnih.gov
Improve Chromatographic Separation: Tagging can alter the polarity of the analyte, improving its retention and peak shape on reversed-phase columns.
Enable Multiplexed Quantification: Using isotope-coded derivatization reagents allows for the relative quantification of the same analyte from different samples in a single LC-MS run. nih.govnih.gov Reagents like isotope-coded succinic anhydride (B1165640) or acrylamide (B121943) can be used to label amine and thiol groups, respectively, with light or heavy isotopes. nih.gov The intensity ratio of the light and heavy isotopologues in the mass spectrum corresponds to the relative abundance of the analyte in the original samples.
| Tagging Strategy | Mechanism | Benefit for MS Analysis | Example Reagent |
|---|---|---|---|
| Reductive Amination | Converts primary amine to a tertiary amine via reaction with an aldehyde/ketone. | Increases proton affinity, enhancing ESI signal. acs.org | Formaldehyde/Acetaldehyde |
| Acylation | Attaches an acyl group to the amine. | Can introduce a stable, easily ionizable moiety. nih.gov | Benzoyl Chloride acs.org |
| Isotope-Coded Derivatization | Labels analytes from different samples with light or heavy isotopic tags. | Allows for precise relative quantification by comparing peak intensities of isotopologues. nih.govnih.gov | Isotope-coded succinic anhydride nih.gov |
| Charge Tagging | Introduces a permanently charged group (e.g., quaternary ammonium). | Guarantees ionization and dramatically increases sensitivity. nih.gov | [(2-cyano-benzothiazol-6-ylcarbamoyl)-methyl]-trimethylammonium (NCBT) nih.gov |
Spectroscopic Techniques for Investigating Molecular Structure and Conformation in Research
Spectroscopic methods are indispensable tools for elucidating the molecular structure and conformation of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, these techniques provide a wealth of information about atomic connectivity, functional groups, and spatial arrangements. For complex molecules like this compound, a combination of different spectroscopic approaches is often necessary to achieve a complete and unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and versatile techniques for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthetic products, including fluorinated piperidines.
The following table provides hypothetical ¹H and ¹³C NMR data for this compound, based on the analysis of similar structures and general principles of NMR spectroscopy. This data serves as a predictive guide for researchers working on the synthesis and characterization of this compound.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | 3.0 - 3.2 | - | m | - |
| H-3 | 3.3 - 3.5 | 55 - 60 | m | - |
| H-5 | 2.0 - 2.2 | 30 - 35 | m | - |
| H-6 | 2.8 - 3.0 | 45 - 50 | m | - |
| NH | 1.5 - 2.5 | - | br s | - |
| NH₂ | 1.0 - 2.0 | - | br s | - |
| C-2 | - | 48 - 52 | - | - |
| C-3 | - | 55 - 60 | t | J(C-F) = 20-25 |
| C-4 | - | 120 - 125 | t | J(C-F) = 240-250 |
| C-5 | - | 30 - 35 | t | J(C-F) = 20-25 |
| C-6 | - | 45 - 50 | - | - |
Note: The chemical shifts are referenced to a standard solvent signal. Multiplicity is denoted as m (multiplet) and br s (broad singlet). Coupling constants (J) are given in Hertz. This is a predictive table and actual experimental values may vary.
Advanced Mass Spectrometry Techniques (e.g., intact protein mass spectrometry for enzyme-inhibitor complexes)
Mass spectrometry (MS) is a crucial analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable in confirming the identity of newly synthesized compounds like this compound by providing highly accurate mass measurements.
While a detailed fragmentation pattern for this compound is not extensively documented, general fragmentation pathways for cyclic amines and fluorinated compounds can be inferred. Electron ionization (EI) would likely lead to the formation of a molecular ion peak, followed by fragmentation through pathways such as alpha-cleavage adjacent to the nitrogen atom, loss of the amino group, and elimination of HF or other small neutral molecules.
In the context of medicinal chemistry, where derivatives of this compound may act as enzyme inhibitors, advanced mass spectrometry techniques play a pivotal role. Intact protein mass spectrometry, for instance, can be used to study non-covalent enzyme-inhibitor complexes. This technique allows for the direct observation of the complex, providing a stoichiometric and affinity assessment of the interaction. By measuring the mass of the intact protein with and without the inhibitor, researchers can confirm binding and determine the binding ratio.
Furthermore, techniques like tandem mass spectrometry (MS/MS) can be employed to probe the structure of the inhibitor within the enzyme's active site. By isolating the enzyme-inhibitor complex ion and subjecting it to collision-induced dissociation (CID), specific fragments of the inhibitor can be generated, providing insights into its binding mode and orientation.
The table below outlines potential mass spectrometry data for this compound.
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | C₅H₁₁F₂N₂⁺ | 137.0885 | Protonated molecular ion |
| [M-NH₂]⁺ | C₅H₈F₂N⁺ | 120.0619 | Loss of the amino group |
| [M-HF+H]⁺ | C₅H₁₀FN₂⁺ | 117.0826 | Loss of hydrogen fluoride (B91410) |
Note: m/z values are calculated for the monoisotopic masses. The fragmentation pathways are predictive and based on common fragmentation mechanisms.
Future Research Trajectories and Translational Potential of 4,4 Difluoropiperidin 3 Amine Scaffolds Non Clinical Focus
Exploration of Uncharted Chemical Space through Novel Derivatization and Scaffold Modifications
The inherent structure of 4,4-difluoropiperidin-3-amine provides a versatile platform for the exploration of uncharted chemical space through innovative derivatization and scaffold modification strategies. The primary amine and the secondary amine within the piperidine (B6355638) ring serve as key handles for a multitude of chemical transformations.
Future research will likely focus on the synthesis of diverse libraries of this compound analogs. Derivatization of the primary amine can be achieved through acylation, alkylation, and sulfonylation to introduce a wide array of functional groups, thereby modulating the compound's steric and electronic properties. iu.edunih.govmdpi.comnih.gov For instance, reductive amination of N-substituted 4-piperidone (B1582916) derivatives has been successfully employed to generate libraries of 4-aminopiperidines with diverse substituents. mdpi.com This approach could be adapted to expand the chemical space around the this compound core.
Moreover, modifications to the piperidine scaffold itself present another avenue for exploration. While the gem-difluoro group at the 4-position is a defining feature, alterations at other positions of the ring could lead to novel analogs with distinct pharmacological profiles. Techniques such as C-H activation could enable direct fluorination at other positions, further diversifying the scaffold. researchgate.net The synthesis of spirocyclic derivatives, where the piperidine ring is fused to another cyclic system, could also generate compounds with unique three-dimensional shapes, potentially leading to enhanced target engagement. researchgate.net
The exploration of this uncharted chemical space is crucial for identifying novel compounds with improved potency, selectivity, and drug-like properties. nih.gov The strategic introduction of fluorine is known to enhance metabolic stability and membrane permeability, making these novel derivatives attractive candidates for further investigation. researchgate.net
Identification of New Biological Targets and Therapeutic Pathways for Investigation
The unique structural and electronic properties conferred by the gem-difluoro moiety in the this compound scaffold make it an attractive candidate for targeting a range of biological entities and therapeutic pathways.
Recent research has highlighted the potential of fluorinated piperidine scaffolds in the context of neurological disorders. For example, derivatives of 4,4-difluoropiperidine (B1302736) have been identified as potent and selective antagonists of the dopamine (B1211576) D4 receptor, which is a target for conditions such as ADHD and schizophrenia. researchgate.netnih.gov Further investigation into the structure-activity relationship of this compound derivatives could lead to the discovery of novel modulators of other G-protein coupled receptors (GPCRs) implicated in central nervous system disorders. The histamine-3 receptor, which is involved in regulating neurotransmitter release, is another potential target for compounds derived from this scaffold. chemicalbook.com
Beyond the central nervous system, the 4-aminopiperidine (B84694) core has been identified as a promising lead structure for the development of novel antifungal agents. mdpi.com A library of 4-aminopiperidines demonstrated that certain derivatives are potent inhibitors of fungal ergosterol (B1671047) biosynthesis. mdpi.com This suggests that this compound-based compounds could be explored for their antifungal activity, potentially targeting enzymes such as sterol C14-reductase and sterol C8-isomerase. mdpi.com The introduction of the difluoro group could enhance the antifungal potency and pharmacokinetic properties of these compounds.
Furthermore, the 4-aminopiperidine scaffold has been investigated for its potential in inhibiting the assembly of the Hepatitis C virus. nih.gov This opens up the possibility of exploring this compound derivatives as antiviral agents. The quest for novel DPP4 inhibitors for the management of type 2 diabetes has also led to the design and synthesis of 4-aminopiperidine derivatives, indicating another potential therapeutic avenue for this scaffold. researchgate.netnih.gov The continued exploration of this scaffold against a diverse array of biological targets is likely to unveil new and unexpected therapeutic opportunities. nih.gov
Development of Chemical Probes for Cellular and Molecular Biology Studies
The this compound scaffold is well-suited for the development of chemical probes, which are essential tools for dissecting cellular and molecular pathways. The presence of fluorine offers a unique advantage for the creation of probes for ¹⁹F NMR spectroscopy and positron emission tomography (PET) imaging.
¹⁹F NMR-based screening is a powerful technique for identifying and characterizing ligand-protein interactions. The fluorine atoms in this compound can serve as a sensitive NMR handle, allowing for the detection of binding events even for low-affinity interactions. nih.gov By incorporating this scaffold into fragment libraries, researchers can rapidly screen for binders to a variety of biological targets. The development of fluorinated aminoparthenolide analogues has demonstrated the utility of this approach in studying drug-target engagement and mechanism of action. nih.gov
In the realm of in vivo imaging, the introduction of a radioactive fluorine isotope (¹⁸F) into the this compound scaffold would enable its use as a PET tracer. mdpi.com PET imaging is a non-invasive technique that allows for the visualization and quantification of biological processes in living subjects. Given the potential of this scaffold to target CNS receptors, ¹⁸F-labeled derivatives could be developed to image neurotransmitter systems in the brain, aiding in the diagnosis and monitoring of neurological diseases.
Furthermore, the primary amine of this compound can be readily derivatized with various reporter tags, such as fluorophores or biotin, to create probes for fluorescence microscopy and affinity purification studies. These chemical probes would be invaluable for visualizing the subcellular localization of target proteins and for identifying their interaction partners.
Integration with High-Throughput Screening and DNA-Encoded Libraries for Hit Discovery
The this compound scaffold is a valuable building block for the construction of large and diverse compound libraries amenable to high-throughput screening (HTS) and DNA-encoded library (DEL) technology. nih.govnih.gov These powerful platforms are essential for the rapid identification of initial "hits" against a wide range of biological targets. nih.govmdpi.com
In the context of HTS, libraries of this compound derivatives can be synthesized and screened in a massively parallel fashion against specific targets of interest. nih.gov The amenability of the primary and secondary amines to a variety of chemical reactions allows for the facile generation of a large number of analogs with diverse physicochemical properties. The inherent drug-like properties of the fluorinated piperidine core make these libraries particularly attractive for identifying compounds with favorable pharmacokinetic profiles.
DEL technology offers an even more powerful approach for exploring vast chemical spaces. nih.govnih.govvipergen.com In this method, each unique chemical compound is tagged with a unique DNA barcode. vipergen.com This allows for the synthesis and screening of libraries containing billions of different molecules in a single tube. nih.gov The this compound scaffold, with its reactive handles, is well-suited for incorporation into DELs using split-and-pool synthesis strategies. vipergen.comgoogle.com The ability to screen such massive libraries significantly increases the probability of discovering novel and potent binders to challenging drug targets. The subsequent identification of hits is achieved by sequencing the DNA barcodes of the molecules that bind to the target protein. nih.gov
The integration of the this compound scaffold into HTS and DEL platforms will undoubtedly accelerate the discovery of new lead compounds for a wide range of diseases.
Advancements in Artificial Intelligence and Machine Learning-Guided Molecular Design for Fluorinated Scaffolds
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these computational tools are particularly well-suited for the design and optimization of fluorinated scaffolds like this compound. researchgate.netikprress.orgpreprints.orgnih.gov
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. preprints.org This allows for the in silico design of this compound derivatives with enhanced potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. preprints.org For instance, machine learning models can predict the effects of fluorination on a molecule's pKa, lipophilicity, and metabolic stability, guiding the design of compounds with optimal drug-like characteristics. rsc.org
Generative AI models can be employed to explore the vast chemical space around the this compound scaffold and propose novel structures with desired properties. nih.govarxiv.org These models can learn the underlying patterns of chemical structures and generate new molecules that are likely to be active against a specific target. This approach can significantly accelerate the lead optimization process by prioritizing the synthesis of the most promising candidates. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4,4-Difluoropiperidin-3-amine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4,4-difluoropiperidine derivatives with ammonia or protected amines under controlled conditions (e.g., using polar aprotic solvents like DMF or THF, catalysts such as Pd/C for hydrogenation, and temperatures between 60–100°C). Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions like oxidation . Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization improves purity.
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the difluoropiperidine ring and amine group positioning. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹). Purity assessment employs HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?
- Methodological Answer: Stability studies should use accelerated degradation protocols:
- Thermal Stability: Store at 4°C, -20°C, and room temperature; monitor via HPLC over 30 days.
- pH Stability: Dissolve in buffers (pH 3–9) and analyze decomposition products using LC-MS.
Fluorinated piperidines generally exhibit high thermal stability but may degrade in acidic/basic conditions due to amine group reactivity .
II. Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:
- Perform dose-response curves in standardized assays (e.g., IC₅₀ in kinase inhibition assays).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) to cross-validate results.
- Apply multivariate statistical analysis to identify confounding variables (e.g., solvent polarity, serum content) .
Q. What strategies mitigate solubility challenges of this compound in aqueous systems for in vivo studies?
- Methodological Answer: Fluorination reduces aqueous solubility. Solutions include:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (<10% v/v) to enhance solubility without toxicity.
- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release.
- Prodrug Design: Introduce hydrophilic moieties (e.g., phosphate esters) cleaved in vivo .
Q. How do structural modifications (e.g., substituent placement) influence the compound’s binding affinity to biological targets?
- Methodological Answer: Employ computational and experimental approaches:
- 3D-QSAR Modeling: Compare substituent effects on steric/electronic properties (e.g., using CoMFA or CoMSIA).
- Crystallography: Resolve ligand-target co-crystal structures (e.g., with kinases or GPCRs) to identify critical interactions.
- Free Energy Perturbation (FEP): Simulate binding energy changes upon fluorination or amine substitution .
Q. What experimental designs are optimal for studying the compound’s off-target effects in complex biological systems?
- Methodological Answer: Use multi-omics approaches:
- Proteomics: SILAC or TMT labeling to quantify protein expression changes.
- Transcriptomics: RNA-seq to identify dysregulated pathways.
- Metabolomics: LC-MS/MS to track metabolite shifts.
Combine with phenotypic screening (high-content imaging) to correlate molecular changes with cellular outcomes .
Q. How can researchers integrate this compound into theoretical frameworks for drug discovery (e.g., molecular docking, pharmacophore modeling)?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in target active sites.
- Pharmacophore Modeling: Define essential features (e.g., hydrogen bond donors, hydrophobic regions) with MOE or Phase.
- Dynamic Simulations: Run MD simulations (GROMACS) to assess conformational stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
